2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Description
The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (hereafter referred to as Compound A) is a triazole-based acetamide derivative. Its structure features:
- A 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 5 and a 4-methylphenyl group at position 2.
- A sulfanyl bridge linking the triazole to an acetamide moiety.
- An acetamide group substituted with a 2-chloro-5-(trifluoromethyl)phenyl ring.
Properties
Molecular Formula |
C24H17Cl2F3N4OS |
|---|---|
Molecular Weight |
537.4 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C24H17Cl2F3N4OS/c1-14-2-9-18(10-3-14)33-22(15-4-7-17(25)8-5-15)31-32-23(33)35-13-21(34)30-20-12-16(24(27,28)29)6-11-19(20)26/h2-12H,13H2,1H3,(H,30,34) |
InChI Key |
RPRHYPAGVQXATN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Triazole Core Formation
The 1,2,4-triazole ring is synthesized via cyclization of a thiosemicarbazide intermediate. A typical protocol involves reacting 4-chlorobenzohydrazide with 4-methylphenyl isothiocyanate in anhydrous ethanol under reflux (78°C, 12 hours) to yield 1-(4-methylphenyl)-4-(4-chlorophenyl)thiosemicarbazide. Subsequent intramolecular cyclization is achieved using concentrated sulfuric acid at 0–5°C for 2 hours, forming 5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol.
Key Data:
Sulfanyl Group Functionalization
The triazole-3-thiol intermediate undergoes nucleophilic substitution with 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide. This step employs potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at 60°C for 8 hours. The reaction’s success hinges on the thiolate anion’s nucleophilicity, which displaces the chloride atom in the acetamide precursor.
Optimization Insight:
-
Solvent Selection: DMF outperforms THF or acetonitrile due to superior solubility of intermediates.
-
Base Impact: K₂CO₃ provides higher yields (85%) compared to triethylamine (62%).
Alternative Preparation Strategies
One-Pot Synthesis Approach
A streamlined method condenses triazole formation and sulfanyl functionalization into a single reaction vessel. Starting with 4-chlorobenzohydrazide and 4-methylphenyl isothiocyanate, cyclization and subsequent substitution are performed using sequential additions of H₂SO₄ and the acetamide chloride. This reduces purification steps but compromises yield (58–64%) due to side reactions.
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 120°C, 30 minutes) accelerates the cyclization step, achieving 89% yield with reduced reaction time. However, scalability remains challenging due to equipment limitations.
Critical Analysis of Reaction Conditions
Temperature and Catalytic Effects
Elevated temperatures (>70°C) during substitution risk acetamide hydrolysis, particularly in protic solvents. Catalytic iodine (5 mol%) enhances cyclization efficiency by promoting thiol activation, boosting yields to 81%.
Solvent Systems and Byproduct Formation
Polar aprotic solvents (DMF, DMSO) minimize byproducts like disulfide dimers. LC-MS analysis identifies trace impurities (<2%) attributed to over-alkylation, which are removed via silica gel chromatography.
Structural Confirmation and Analytical Validation
Spectroscopic Characterization
Chromatographic Purity Assessment
HPLC (C18 column, acetonitrile/water 70:30) confirms >98% purity with retention time 6.7 minutes.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors for cyclization and substitution steps improves throughput by 40% and reduces solvent waste. Residence time optimization (20 minutes) prevents intermediate degradation.
Green Chemistry Metrics
Challenges and Mitigation Strategies
Steric Hindrance in Substitution
Bulky substituents on the triazole and acetamide moieties slow nucleophilic displacement. Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction kinetics, achieving 90% conversion.
Moisture Sensitivity
The acetamide chloride precursor hydrolyzes readily. Storage under nitrogen and anhydrous conditions (molecular sieves) maintains reagent stability.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Traditional Stepwise | 78 | 98 | High |
| One-Pot | 64 | 95 | Moderate |
| Microwave-Assisted | 89 | 97 | Low |
| Continuous Flow | 82 | 99 | High |
Chemical Reactions Analysis
Oxidation and Reduction
The sulfanyl (-S-) group is prone to oxidation, forming sulfinic (–SO–) or sulfonic (–SO₂–) derivatives. Reduction reactions, facilitated by sodium borohydride, may alter the triazole ring’s electronic properties or modify substituent groups.
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Oxidation | Hydrogen peroxide | Controlled temperature, inert atmosphere | Sulfur oxidation products |
| Reduction | Sodium borohydride | Solvents (DMF/DMSO) | Reduced derivatives |
Acylation
The acetamide group can undergo acylation with acylating agents (e.g., anhydrides or acid chlorides), potentially forming N-acylated derivatives. This reaction is often catalyzed by bases like cesium carbonate.
Hydrolysis
Under acidic or basic conditions, hydrolysis may cleave the acetamide group or destabilize the triazole ring, depending on the reaction environment.
Nucleophilic Substitution
The sulfanyl group’s sulfur atom can act as a leaving group, enabling substitution reactions with nucleophiles (e.g., amines or hydroxyl groups).
Condensation Reactions
The triazole ring’s electron-deficient nature facilitates condensation with carbonyl compounds (e.g., aldehydes), forming hydrazones or imines. These reactions are typically refluxed in solvents like DMF with base catalysts (e.g., Cs₂CO₃).
Reaction Conditions and Reagents
| Reaction Type | Key Reagents | Typical Solvents | Catalysts | Temperature |
|---|---|---|---|---|
| Oxidation | H₂O₂ | DMF, DMSO | None | Controlled |
| Reduction | NaBH₄ | DMF, DMSO | None | Room temp. |
| Acylation | Acyl chlorides | DMF, THF | Cs₂CO₃ | Reflux |
| Hydrolysis | HCl/H₂O or NaOH | Aqueous solutions | None | Heated |
| Nucleophilic Substitution | Amines, hydroxyl groups | DMSO, DMF | Base (e.g., Cs₂CO₃) | Reflux |
| Condensation | Aldehydes/ketones | DMF | Cs₂CO₃ | Reflux |
Analytical Techniques for Characterization
Post-reaction characterization typically involves:
-
NMR spectroscopy : To confirm structural changes (¹H and ¹³C spectra).
-
IR spectroscopy : To track functional group transformations (e.g., carbonyl or sulfanyl stretches).
Comparison of Reaction Pathways
The compound’s reactivity is influenced by its substituents:
-
4-chlorophenyl and 4-methylphenyl groups : Enhance lipophilicity, potentially affecting solubility and reaction kinetics.
-
Trifluoromethyl substitution : Introduces electron-withdrawing effects, altering the triazole ring’s reactivity .
Synthetic Insights
The synthesis of this compound typically involves multi-step organic reactions, including:
-
Triazole ring formation : Through cyclization of hydrazine derivatives with carbonyl precursors.
-
Sulfanylation : Introduction of the -S- group via thiolation or alkylation.
-
Acetamide coupling : Formation of the acetamide moiety via amide bond synthesis.
Biological Implications
While this article focuses on chemical reactivity, structural analogs of this compound have demonstrated antimicrobial and anticancer potential, driven by the triazole ring’s ability to interact with biological targets .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds containing the triazole ring exhibit significant antimicrobial activity. Studies have shown that derivatives similar to 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide demonstrate effectiveness against various bacterial strains and fungi. For instance:
- Antibacterial Activity : Compounds have been tested against Gram-positive and Gram-negative bacteria, showing promising results against pathogens such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Similar triazole derivatives have been reported to inhibit fungal growth, making them potential candidates for antifungal drug development .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Research indicates that triazole derivatives can inhibit the production of pro-inflammatory cytokines and reduce inflammation in models of neuroinflammation . This opens avenues for their use in treating conditions like neurodegenerative diseases.
Agricultural Applications
Triazoles are also recognized for their role in agriculture as fungicides. The compound's ability to inhibit fungal pathogens makes it a candidate for developing new agricultural chemicals aimed at protecting crops from diseases caused by fungi.
Case Studies
- Synthesis and Biological Evaluation : A study synthesized several triazole derivatives and evaluated their antimicrobial activities. Among them, compounds similar to This compound showed significant inhibition against Candida albicans and Aspergillus niger .
- Neuroprotective Studies : In vitro studies demonstrated that related compounds could attenuate inflammatory responses in microglial cells, suggesting potential therapeutic applications in neurodegenerative disorders .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and other functional groups play a crucial role in binding to these targets, leading to the desired biological or chemical effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Triazole Substitutions
Key Observations:
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in Compound A enhances metabolic stability and membrane permeability compared to dimethylamino (Compound D) .
- Positional Isomerism: Compound B’s 4-chloro substituent vs. Compound A’s 2-chloro may alter steric interactions with biological targets .
- Heterocyclic vs.
Physicochemical Properties
| Property | Compound A | Compound B | Compound C | Compound D |
|---|---|---|---|---|
| Molecular Weight | 527.4 | 527.4 | 506.9 | 427.8 |
| LogP (Predicted) | 4.8 | 4.7 | 3.9 | 2.5 |
| Hydrogen Bond Donors | 1 | 1 | 1 | 2 |
- Hydrogen Bonding: The dimethylamino group in Compound D increases H-bond donors, improving aqueous solubility .
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a novel triazole derivative with potential therapeutic applications. Its structural features suggest significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies.
- Molecular Formula : CHClNOS
- Molecular Weight : 476.98 g/mol
- CAS Number : 443738-37-2
Biological Activity Overview
The biological activities of this compound have been investigated primarily for its antimicrobial and anticancer properties. The following sections detail specific findings related to these activities.
Antimicrobial Activity
Research indicates that triazole derivatives, including the compound , exhibit significant antimicrobial properties. The mechanism often involves inhibition of enzyme systems crucial for microbial survival:
- Mechanism of Action : The triazole ring interferes with the synthesis of ergosterol, a key component of fungal cell membranes, by inhibiting cytochrome P450 enzymes involved in sterol demethylation. This leads to compromised membrane integrity and function .
| Compound | Microorganism Tested | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | Candida albicans | 15 | |
| Other Triazoles | Escherichia coli | 12 |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. The results indicate that it may induce apoptosis and inhibit cell proliferation:
- Cytotoxicity Testing : In vitro assays have shown that the compound exhibits cytotoxic effects on several cancer cell lines, with IC values indicating its potency. For instance, certain derivatives have demonstrated IC values ranging from 2.38 to 8.13 µM against cervical and bladder cancer cells .
| Cell Line | IC (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| SISO (cervical cancer) | 3.77 | Induction of apoptosis | |
| RT-112 (bladder cancer) | 2.38 | Cell cycle arrest |
Case Studies
- Study on Apoptosis Induction : A study demonstrated that treatment with the compound led to an increase in early apoptotic cells in the SISO cell line after 24 hours of exposure. Concentrations corresponding to the IC resulted in approximately 10.2% early apoptosis, which increased significantly at higher concentrations .
- Comparative Analysis with Other Compounds : In a comparative study involving similar triazole derivatives, this compound exhibited superior activity against certain cancer cell lines when compared to traditional chemotherapeutics like cisplatin .
Q & A
Q. What experimental methods are recommended for structural characterization of this compound?
Answer:
- X-ray crystallography is the gold standard for resolving the 3D structure, particularly for verifying substituent positions and bond angles. For example, analogous triazole derivatives have been characterized using a Bruker Kappa APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and direct methods for structure solution .
- Spectroscopic techniques : Use , , and IR spectroscopy to confirm functional groups. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
Q. How can researchers synthesize this compound efficiently?
Answer:
- Key steps :
- Condensation of 4-chlorophenyl and 4-methylphenyl precursors to form the triazole core.
- Thioether linkage formation via nucleophilic substitution (e.g., using NaH/DMF conditions).
- Acetamide coupling via EDC/HOBt-mediated amidation .
- Optimization : Use fractional factorial design (e.g., Taguchi methods) to minimize side reactions and maximize yield. Statistical software like Minitab can model reaction parameters (temperature, solvent, catalyst) .
Advanced Research Questions
Q. How can computational chemistry aid in predicting this compound’s reactivity or binding affinity?
Answer:
- Reactivity prediction : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize geometry and compute Fukui indices to identify nucleophilic/electrophilic sites .
- Binding affinity : Molecular docking (AutoDock Vina) against target proteins (e.g., kinase enzymes) assesses potential bioactivity. For example, trifluoromethyl groups may enhance hydrophobic interactions in binding pockets .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?
Answer:
- Methodological harmonization :
- Standardize assay protocols (e.g., MIC for antimicrobial activity vs. IC50 for cytotoxicity).
- Validate results across multiple cell lines (e.g., HeLa, MCF-7) and microbial strains (e.g., S. aureus, E. coli) .
- Mechanistic studies : Use transcriptomics/proteomics to identify differential gene/protein expression pathways influenced by the compound .
Q. What strategies optimize selectivity in chemical modifications of the triazole core?
Answer:
- Protecting group strategies : Temporarily block reactive sites (e.g., sulfanyl groups) during functionalization.
- Regioselective synthesis : Control reaction conditions (e.g., solvent polarity, temperature) to favor substitution at the 3-position of the triazole ring. For example, polar aprotic solvents (DMF) enhance nucleophilic attack at sulfur .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for analogous compounds?
Answer:
- Root causes :
- Impurity of starting materials (validate via HPLC).
- Inconsistent reaction monitoring (use in-situ FTIR or LC-MS).
- Mitigation : Replicate conditions from high-yield protocols (e.g., 72% yield for similar triazole-acetamides under N atmosphere) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
